molecular formula C9H4BrNS B1527128 4-Bromobenzo[b]thiophene-2-carbonitrile CAS No. 1312118-13-0

4-Bromobenzo[b]thiophene-2-carbonitrile

Cat. No. B1527128
CAS RN: 1312118-13-0
M. Wt: 238.11 g/mol
InChI Key: HPAHLXFGKIUPEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . A recent paper discusses the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives . Another study used Thiophene-2-carbonitrile as an electrolyte additive to improve the performance of lithium-ion batteries .

Scientific Research Applications

Organic Semiconductors

4-Bromobenzo[b]thiophene-2-carbonitrile: is a valuable precursor in the synthesis of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier properties, which are essential for the development of organic field-effect transistors (OFETs). The bromine atom in the compound provides a reactive site for further functionalization, allowing for the fine-tuning of electronic properties .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The incorporation of “4-Bromobenzo[b]thiophene-2-carbonitrile” into polymers or coatings can enhance the material’s resistance to chemical degradation, particularly in harsh environments like those found in oil and gas extraction .

OLED Materials

The synthesis of organic light-emitting diode (OLED) materials often involves thiophene-based molecules due to their luminescent properties. “4-Bromobenzo[b]thiophene-2-carbonitrile” can be used to create advanced OLED compounds that emit light more efficiently and have longer operational lifetimes .

Pharmacological Research

Thiophene derivatives exhibit a range of pharmacological properties. “4-Bromobenzo[b]thiophene-2-carbonitrile” may be used as a building block in the design of new drugs with potential anticancer, anti-inflammatory, or antimicrobial effects. Its structure allows for the creation of diverse bioactive molecules through various synthetic routes .

Advanced Material Science

In material science, “4-Bromobenzo[b]thiophene-2-carbonitrile” contributes to the development of advanced materials with unique properties. For example, it can be used in the fabrication of high-performance polymers with improved thermal stability and mechanical strength .

Synthesis of Heterocycles

The compound is instrumental in the synthesis of complex heterocycles. Through reactions like the Gewald or Paal–Knorr synthesis, “4-Bromobenzo[b]thiophene-2-carbonitrile” can be transformed into various thiophene derivatives that are crucial in medicinal chemistry and as intermediates in organic synthesis .

properties

IUPAC Name

4-bromo-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAHLXFGKIUPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzo[b]thiophene-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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